1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has been the subject of various synthetic and analytical studies. It serves as a core structure for the development of various derivatives with potential biological activities, such as antibacterial and antioxidant properties .
Synthesis Analysis
The synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through different methods. One approach involves the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite to introduce a nitroso group, followed by interactions with phenyldiazonium chlorides to yield azo dyes. Other derivatives have been synthesized by condensation reactions with various reagents, such as diketones and ammonium acetate, to form heterocyclic compounds like pyrazole, pyrrole, and triazine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned through X-ray diffraction . These studies provide insights into the molecular conformations and the arrangement of substituents around the pyrrolidine core.
Chemical Reactions Analysis
The chemical reactivity of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the formation of azo dyes, hydrazone-type derivatives, and various heterocyclic compounds. These reactions are typically facilitated by acidic catalysts and involve the formation of new bonds through nucleophilic attacks and condensation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been investigated through experimental and theoretical methods. Spectroscopic properties have been studied using techniques like FT-IR, NMR, and UV, while quantum chemical methods have been employed to predict properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential. These studies help in understanding the intermolecular interactions, dipole moment, polarizability, and potential nonlinear optical activity of the molecules .
Relevant Case Studies
Several case studies have demonstrated the potential biological activities of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. For example, a number of synthesized compounds were identified as potent antioxidants, with some showing higher activity than ascorbic acid. Additionally, the antibacterial activity of these derivatives has been tested, revealing that certain compounds exhibit significant antibacterial effects . These findings suggest that the pyrrolidine derivatives could be promising candidates for the development of new therapeutic agents.
Scientific Research Applications
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a pyrrolopyrazole derivative, which is a class of compounds that have been studied for their potential biological activities .
- Methods of Application : The synthesis of this compound involves a series of organic reactions, including condensation and cyclization .
- Results or Outcomes : The compound was successfully synthesized, but the paper does not provide specific details about its potential applications or results from testing .
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a pyrrolopyrazole derivative, which is a class of compounds that have been studied for their potential biological activities .
- Methods of Application : The synthesis of this compound involves a series of organic reactions, including condensation and cyclization .
- Results or Outcomes : The compound was successfully synthesized, but the paper does not provide specific details about its potential applications or results from testing .
Safety And Hazards
properties
IUPAC Name |
1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-3-1-8(2-4-9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEYOPOUMSTVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389800 | |
Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
39629-88-4 | |
Record name | 1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39629-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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